molecular formula C9H8Cl2N2O2 B14130346 2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide CAS No. 667436-16-0

2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B14130346
CAS No.: 667436-16-0
M. Wt: 247.07 g/mol
InChI Key: YXMHXVWMKBQXCM-UHFFFAOYSA-N
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Description

2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide is an organic compound that features a pyridine ring substituted with a chloroacetyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide typically involves the reaction of pyridine derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or chloroform.

    Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(chloroacetyl)-N-(pyridin-3-yl)acetamide
  • 2-chloro-N-(chloroacetyl)-N-(pyridin-4-yl)acetamide
  • 2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)propionamide

Uniqueness

2-chloro-N-(chloroacetyl)-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chloroacetyl and pyridine groups provides a versatile scaffold for further chemical modifications and applications.

Properties

CAS No.

667436-16-0

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

2-chloro-N-(2-chloroacetyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13(9(15)6-11)7-3-1-2-4-12-7/h1-4H,5-6H2

InChI Key

YXMHXVWMKBQXCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(C(=O)CCl)C(=O)CCl

Origin of Product

United States

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